2-(3-Bromophenyl)-5,5-diethylmorpholine
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Overview
Description
2-(3-Bromophenyl)-5,5-diethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two ethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5,5-diethylmorpholine typically involves the reaction of 3-bromophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the morpholine ring. The reaction conditions often involve the use of an acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5,5-diethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-5,5-diethylmorpholine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The morpholine ring provides additional binding affinity and specificity, enhancing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5,5-diethylmorpholine
- 2-(3-Chlorophenyl)-5,5-diethylmorpholine
- 2-(3-Methylphenyl)-5,5-diethylmorpholine
Uniqueness
2-(3-Bromophenyl)-5,5-diethylmorpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activities.
Properties
Molecular Formula |
C14H20BrNO |
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Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C14H20BrNO/c1-3-14(4-2)10-17-13(9-16-14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
InChI Key |
XPZCCBNORHDOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC(=CC=C2)Br)CC |
Origin of Product |
United States |
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